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Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue

homeostasis, development, and the elimination of damaged or infected cells. A key executioner

of apoptosis is the caspase cascade, and the activation of initiator caspases, such as caspase-

8, is a critical event in the extrinsic apoptotic pathway.[1][2][3] This pathway is initiated by the

binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death

receptors on the cell surface.[4] This binding event triggers the formation of the Death-Inducing

Signaling Complex (DISC), which facilitates the dimerization and auto-proteolytic activation of

procaspase-8.[3] Activated caspase-8 then initiates a downstream cascade by cleaving and

activating effector caspases, ultimately leading to the dismantling of the cell.[4][5]

Western blotting is a widely used and powerful technique to detect the cleavage and activation

of caspase-8, providing a reliable indicator of extrinsic apoptosis.[1][2][6] This application note

provides a detailed protocol for the detection of cleaved caspase-8 by Western blot, including

sample preparation, electrophoresis, protein transfer, immunodetection, and data analysis.
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The extrinsic apoptosis pathway is initiated by the binding of death ligands to transmembrane

death receptors. This interaction leads to the recruitment of adaptor proteins and procaspase-8

to form the DISC. Within this complex, procaspase-8 molecules are brought into close

proximity, facilitating their dimerization and subsequent auto-cleavage. This initial cleavage

generates the p43/p41 and p10 fragments. The p43/p41 fragment is further processed to yield

the p18 subunit. The active caspase-8 heterotetramer, composed of two p18 and two p10

subunits, is then released into the cytoplasm to activate downstream effector caspases, such

as caspase-3.
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Caption: Extrinsic apoptosis signaling pathway.

Experimental Workflow
The Western blot workflow for detecting cleaved caspase-8 involves several key stages, from

sample preparation to data analysis. Each step must be carefully performed to ensure accurate

and reproducible results.
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Caption: Western blot experimental workflow.
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Experimental Protocols
Reagents and Buffers Preparation

Reagent/Buffer Composition Preparation Notes

RIPA Lysis Buffer

50 mM Tris-HCl (pH 7.4), 150

mM NaCl, 1% NP-40, 0.5%

sodium deoxycholate, 0.1%

SDS, 1 mM EDTA.[7][8]

Add protease and

phosphatase inhibitor cocktails

fresh before use.

2x Laemmli Sample Buffer

4% SDS, 20% glycerol, 120

mM Tris-HCl (pH 6.8), 0.02%

bromophenol blue.[9][10][11]

Add β-mercaptoethanol or DTT

to a final concentration of 10%

or 100 mM, respectively,

before use.

10x Tris-Glycine Running

Buffer

250 mM Tris, 1.92 M glycine,

1% SDS.

Dilute to 1x with deionized

water before use.

Transfer Buffer
25 mM Tris, 192 mM glycine,

20% methanol.[12]

Pre-chill the buffer to 4°C

before use.

Tris-Buffered Saline with

Tween 20 (TBST)

20 mM Tris-HCl (pH 7.6), 150

mM NaCl, 0.1% Tween 20.

Blocking Buffer

5% non-fat dry milk or 5%

Bovine Serum Albumin (BSA)

in TBST.[13][14][15]

BSA is recommended for

detecting phosphoproteins.

Stripping Buffer (Mild)

15 g glycine, 1 g SDS, 10 ml

Tween 20, adjust pH to 2.2,

bring volume to 1 L with

ultrapure water.[16]

Stripping Buffer (Harsh)

62.5 mM Tris-HCl (pH 6.8), 2%

SDS, 100 mM β-

mercaptoethanol.[17]

Prepare under a fume hood.

Sample Preparation
Induce apoptosis in your cell line of interest using a known stimulus (e.g., FasL, TNF-α).

Include an untreated control group. A positive control, such as Jurkat cells treated with an
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apoptosis-inducing agent, is also recommended.[3]

Harvest cells and wash once with ice-cold PBS.

Lyse the cell pellet with ice-cold RIPA buffer containing freshly added protease and

phosphatase inhibitors.[7] Incubate on ice for 30 minutes with periodic vortexing.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

Determine the protein concentration of the lysate using a BCA or Bradford protein assay.

SDS-PAGE
Normalize the protein concentration of all samples with RIPA buffer.

Add an equal volume of 2x Laemmli sample buffer to each protein lysate.

Boil the samples at 95-100°C for 5 minutes to denature the proteins.

Load 20-30 µg of protein per lane into a 12% polyacrylamide gel. Include a pre-stained

protein ladder to monitor migration and transfer efficiency.

Run the gel in 1x Tris-Glycine Running Buffer at 100-120 V until the dye front reaches the

bottom of the gel.

Protein Transfer
Activate a PVDF membrane by immersing it in 100% methanol for 15-30 seconds.[12][18]

Equilibrate the activated membrane in Transfer Buffer for at least 5 minutes.

Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your

transfer apparatus (wet or semi-dry). Ensure no air bubbles are trapped between the gel and

the membrane.

Perform the protein transfer. For a wet transfer, a common condition is 100 V for 60-90

minutes at 4°C. For semi-dry transfer, follow the manufacturer's recommendations.
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Immunodetection
After transfer, wash the membrane briefly with TBST.

Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle

agitation.

Incubate the membrane with a primary antibody specific for cleaved caspase-8 diluted in

Blocking Buffer. Incubation is typically performed overnight at 4°C with gentle agitation. Refer

to the table below for recommended antibodies and starting dilutions.

Wash the membrane three times with TBST for 5-10 minutes each.

Incubate the membrane with an HRP-conjugated secondary antibody diluted in Blocking

Buffer for 1 hour at room temperature with gentle agitation.

Wash the membrane three times with TBST for 10 minutes each to remove unbound

secondary antibody.

Detection and Data Analysis
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's

instructions.[19][20][21]

Incubate the membrane with the ECL substrate for 1-5 minutes.

Capture the chemiluminescent signal using an imaging system (e.g., CCD camera-based

imager) or by exposing the membrane to X-ray film.

For quantitative analysis, use densitometry software to measure the band intensity of

cleaved caspase-8. Normalize the signal to a loading control (e.g., β-actin, GAPDH) to

account for variations in protein loading.

Recommended Antibodies
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Antibody
Target

Host
Species

Clonality
Recommen
ded Dilution

Supplier
(Cat. No.)

Expected
Band
Size(s)

Cleaved

Caspase-8

(Asp374)

Rabbit Monoclonal 1:1000

Cell Signaling

Technology

(#9496)[22]

43, 41, 18

kDa

Cleaved

Caspase-8

(Asp384)

Mouse Monoclonal 1:1000

Cell Signaling

Technology

(#9748)[4]

10 kDa

Cleaved

Caspase-8

(Asp387)

(Mouse

Specific)

Rabbit Polyclonal 1:1000

Cell Signaling

Technology

(#9429)[5]

[23]

43, 18 kDa

Caspase-8

(Full-length &

Cleaved)

Rabbit Polyclonal
1:500 -

1:2000

Multiple

Suppliers

~55-57 kDa

(pro), 43/41,

18 kDa

(cleaved)

β-Actin Mouse Monoclonal
1:5000 -

1:10000

Multiple

Suppliers
~42 kDa

GAPDH Rabbit Monoclonal
1:1000 -

1:5000

Multiple

Suppliers
~37 kDa

Stripping and Reprobing
To detect total caspase-8 or a loading control on the same membrane, the blot can be stripped

and reprobed.[16]

After imaging for cleaved caspase-8, wash the membrane in TBST.

Incubate the membrane in Stripping Buffer (mild or harsh, depending on the affinity of the

primary antibody) for 15-30 minutes at room temperature (mild) or 50°C (harsh) with

agitation.[17]
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Wash the membrane extensively with TBST (3-5 times for 10 minutes each).

Block the membrane again for 1 hour at room temperature.

Proceed with the immunodetection protocol for the next primary antibody.

Troubleshooting
Problem Possible Cause(s) Solution(s)

No or Weak Signal Inefficient protein transfer

Confirm transfer with Ponceau

S staining. Optimize transfer

time and voltage.

Inactive primary or secondary

antibody

Use fresh antibody dilutions.

Ensure proper antibody

storage.

Insufficient protein load
Increase the amount of protein

loaded per lane.

High Background Insufficient blocking

Increase blocking time to 2

hours or overnight at 4°C. Try

a different blocking agent (e.g.,

BSA instead of milk).

Antibody concentration too

high
Optimize antibody dilutions.

Inadequate washing
Increase the number and

duration of wash steps.

Non-specific Bands Antibody cross-reactivity

Use a more specific antibody.

Perform a BLAST search of

the immunogen sequence.

Protein degradation

Use fresh samples and add

protease inhibitors to the lysis

buffer.
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This detailed protocol provides a robust framework for the detection of cleaved caspase-8 by

Western blot. By carefully following these steps and optimizing conditions for your specific

experimental system, you can obtain reliable and reproducible data on the activation of the

extrinsic apoptotic pathway. This information is crucial for basic research into cell death

mechanisms and for the development of novel therapeutics that modulate apoptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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